molecular formula C12H8FNO2 B1320889 4-(4-Fluorophenyl)pyridine-2-carboxylic acid CAS No. 1214388-36-9

4-(4-Fluorophenyl)pyridine-2-carboxylic acid

Cat. No.: B1320889
CAS No.: 1214388-36-9
M. Wt: 217.2 g/mol
InChI Key: OIGZQCHOUATCFX-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)pyridine-2-carboxylic acid is an organic compound with the molecular formula C₁₂H₈FNO₂. It is a fluorinated derivative of pyridine, which is a basic heterocyclic organic compound.

Properties

IUPAC Name

4-(4-fluorophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-10-3-1-8(2-4-10)9-5-6-14-11(7-9)12(15)16/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGZQCHOUATCFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595693
Record name 4-(4-Fluorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214388-36-9
Record name 4-(4-Fluorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)pyridine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Fluorophenyl)pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorophenyl)pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity compared to non-fluorinated analogs .

Biological Activity

4-(4-Fluorophenyl)pyridine-2-carboxylic acid, commonly referred to as 5-(4-Fluorophenyl)pyridine-2-carboxylic acid, is a compound that has garnered attention in various fields, particularly pharmacology and medicinal chemistry. This article delves into its biological activity, exploring its mechanisms, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C12H8FNO2
  • Molecular Weight : 217.2 g/mol
  • Structural Characteristics : The presence of a fluorine atom at the para position of the phenyl ring enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy in drug formulations.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Zinc Binding : The compound has been shown to bind to zinc finger proteins (ZFPs), altering their structure and inhibiting their function. This interaction is crucial in processes such as viral replication and packaging.
  • Antiviral Properties : In vitro studies indicate that this compound exhibits antiviral activity by inhibiting membrane fusion events during viral entry, suggesting potential applications in treating viral infections like herpes.

Biological Activities

  • Antiviral Activity
    • Studies have demonstrated that 5-(4-Fluorophenyl)pyridine-2-carboxylic acid inhibits viral replication by targeting ZFPs.
    • It shows promise in treating conditions linked to viral infections, particularly through mechanisms that disrupt viral entry into host cells.
  • Anti-inflammatory Effects
    • The compound's derivatives have been investigated for their anti-inflammatory properties, potentially offering therapeutic benefits in inflammatory diseases.
  • Anticancer Potential
    • Research indicates that derivatives of this compound may possess anticancer properties, with specific activity against cancer cell lines. The fluorine substitution is believed to enhance these effects by improving the compound's interaction with biological targets involved in cancer progression .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits viral entry via ZFP interaction
Anti-inflammatoryPotential therapeutic effects in inflammatory diseases
AnticancerEffective against various cancer cell lines

Notable Research Findings

  • A study highlighted the compound's ability to inhibit the proliferation of certain cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutics like cisplatin .
  • Another investigation focused on its role in modulating immune responses, suggesting potential applications in immunotherapy .

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